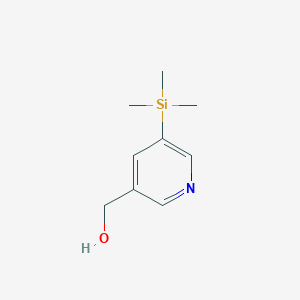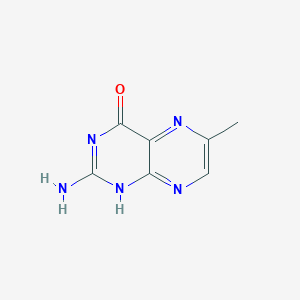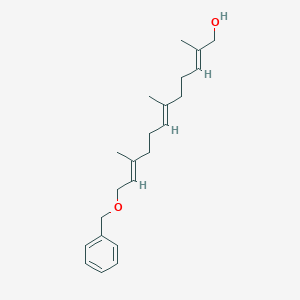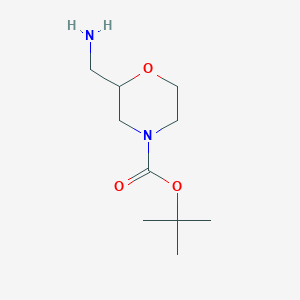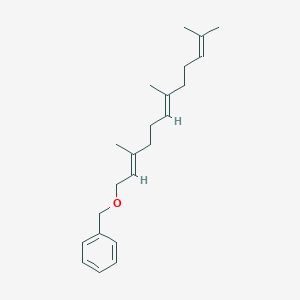![molecular formula C6H4N2O2S B116816 1H-チエノ[3,2-d]ピリミジン-2,4-ジオン CAS No. 16233-51-5](/img/structure/B116816.png)
1H-チエノ[3,2-d]ピリミジン-2,4-ジオン
概要
説明
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are structurally similar to purines, which are essential components of nucleic acids. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases .
科学的研究の応用
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent and an antimicrobial compound
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of 1H-thieno[3,2-d]pyrimidine-2,4-dione are the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2) . These proteins play key roles in cancers, with their overexpression observed in several cancer types .
Mode of Action
1H-thieno[3,2-d]pyrimidine-2,4-dione binds to the active site of MIF tautomerase, interfering with its biological activity . This compound acts as a potent inhibitor of MIF2 tautomerase, with a high selectivity over MIF .
Biochemical Pathways
The compound’s interaction with MIF and MIF2 affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis.
Pharmacokinetics
One derivative of the compound was noted to have sufficient water solubility for further studies , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .
生化学分析
Biochemical Properties
1H-thieno[3,2-d]pyrimidine-2,4-dione has been found to inhibit d-Dopachrome Tautomerase (D-DT) activity, a key enzyme involved in certain cancers . This compound interacts with the active site of the enzyme, interfering with its biological activity .
Cellular Effects
In cellular models, 1H-thieno[3,2-d]pyrimidine-2,4-dione has been shown to suppress the proliferation of non-small cell lung cancer cells . This effect can be attributed to the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
The molecular mechanism of 1H-thieno[3,2-d]pyrimidine-2,4-dione involves binding to the active site of D-DT, thereby inhibiting its tautomerase activity . This inhibition leads to a decrease in the proliferation of certain cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step processes. One common method includes the Gewald reaction, followed by cyclization and decarboxylation steps . Another approach involves the reaction of 2-amino-4-fluorobenzoic acid with urea under high-temperature conditions . These methods often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1H-thieno[3,2-d]pyrimidine-2,4-dione may involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thieno[3,2-d]pyrimidine-2,4-diol, while substitution reactions can produce a variety of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine-4(3H)-one: Known for its anticancer and antimicrobial activities.
Thieno[3,2-d]pyrimidin-4-amine: Used as a scaffold for developing tuberculosis drugs.
Uniqueness
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
特性
IUPAC Name |
1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFVXBQPQCSSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427606 | |
| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16233-51-5 | |
| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives interesting for BPH treatment?
A1: 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives have shown promising results as α1-adrenoceptor antagonists. These receptors play a role in the smooth muscle contraction of the prostate gland. By blocking these receptors, these compounds can help relax the prostate and relieve urinary symptoms associated with BPH [, ].
Q2: How does the structure of these compounds influence their selectivity for different α1-adrenoceptor subtypes?
A2: Research suggests that modifications to the 1H-thieno[3,2-d]pyrimidine-2,4-dione core structure can significantly impact its affinity for various α1-adrenoceptor subtypes (α1A, α1B, and α1D) [, ]. For example, A-131701, a derivative with a specific benz[e]isolindole substituent, demonstrates high selectivity for α1A and α1D over α1B. This selectivity is crucial for minimizing cardiovascular side effects often associated with non-selective α1-adrenoceptor antagonists []. Similarly, fiduxosin, another derivative with a different substituent, also exhibits preferential antagonism for α1A and α1D over α1B, indicating its potential for uroselectivity [].
Q3: What are the advantages of developing uroselective α1-adrenoceptor antagonists like A-131701 and fiduxosin?
A3: Uroselectivity is highly desirable in BPH treatment to minimize side effects. Since α1B-adrenoceptors are primarily found in blood vessels, selective antagonists like A-131701 and fiduxosin, which target α1A and α1D receptors found predominantly in the prostate, offer a safer alternative [, ]. This targeted action leads to effective symptom relief with a lower risk of blood pressure fluctuations and other cardiovascular side effects [, ].
Q4: What in vivo studies support the use of these compounds for BPH?
A4: Studies in anesthetized dogs have demonstrated that compounds like A-131701 effectively block epinephrine-induced increases in intraurethral pressure, a key indicator of BPH-related urinary obstruction [, ]. Furthermore, these studies also showed a significantly reduced impact on blood pressure compared to non-selective α1-adrenoceptor antagonists [, ]. This supports the uroselectivity of these compounds and their potential for safe and effective BPH treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


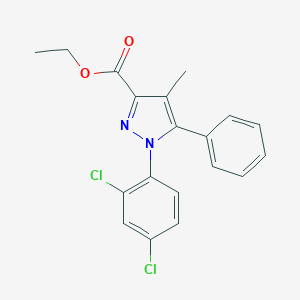
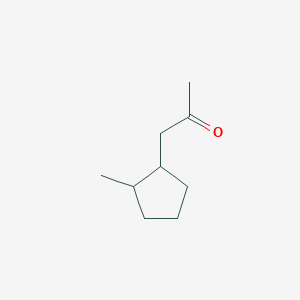
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
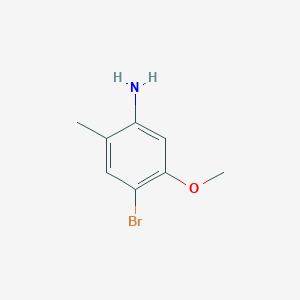
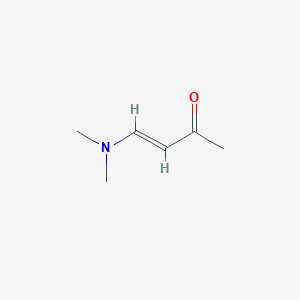
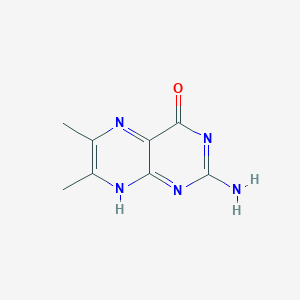
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene](/img/structure/B116767.png)
